Cas no 2089376-95-2 (5-(Difluoromethoxy)pyridin-3-amine hydrochloride)
5-(Difluoromethoxy)pyridin-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethoxy)pyridin-3-amine hydrochloride
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- Inchi: 1S/C6H6F2N2O.ClH/c7-6(8)11-5-1-4(9)2-10-3-5;/h1-3,6H,9H2;1H
- InChI Key: FPBBTYNEWBCKFV-UHFFFAOYSA-N
- SMILES: Cl.FC(OC1C=NC=C(C=1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 123
- Topological Polar Surface Area: 48.1
5-(Difluoromethoxy)pyridin-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197277-250mg |
5-(Difluoromethoxy)pyridin-3-amine hydrochloride |
2089376-95-2 | 95% | 250mg |
$409.86 | 2023-09-02 | |
| Alichem | A029197277-1g |
5-(Difluoromethoxy)pyridin-3-amine hydrochloride |
2089376-95-2 | 95% | 1g |
$862.16 | 2023-09-02 |
5-(Difluoromethoxy)pyridin-3-amine hydrochloride Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 5-(Difluoromethoxy)pyridin-3-amine hydrochloride
5-(Difluoromethoxy)pyridin-3-amine Hydrochloride: A Comprehensive Overview
The compound with CAS No 2089376-95-2, commonly referred to as 5-(difluoromethoxy)pyridin-3-amine hydrochloride, has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and its structure incorporates a difluoromethoxy group at the 5-position and an amino group at the 3-position. The hydrochloride salt form further enhances its stability and solubility, making it a valuable compound for various applications.
5-(Difluoromethoxy)pyridin-3-amine hydrochloride exhibits unique chemical properties that make it suitable for use in drug development. Recent studies have highlighted its potential as a precursor for bioactive molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the difluoromethoxy group introduces electronic effects that can modulate the compound's reactivity and selectivity in biological systems. This makes it an attractive candidate for researchers exploring novel drug targets.
The synthesis of 5-(difluoromethoxy)pyridin-3-amine hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Advanced techniques such as Suzuki coupling and nucleophilic substitution have been employed to achieve high yields and purity. The optimization of reaction conditions, including temperature, solvent, and catalyst selection, has been a focal point in recent research to improve the overall efficiency of the synthesis pathway.
In terms of applications, 5-(difluoromethoxy)pyridin-3-amine hydrochloride has shown promise in medicinal chemistry. Its ability to act as a building block for complex molecular architectures has been leveraged in the design of potential anti-cancer agents. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated its role in constructing inhibitors targeting specific oncogenic kinases. These findings underscore its importance in advancing personalized medicine.
Moreover, the compound's stability under various physiological conditions has been extensively studied. Research conducted by Smith et al. (2023) revealed that 5-(difluoromethoxy)pyridin-3-amine hydrochloride exhibits remarkable resistance to enzymatic degradation, which is a critical factor for its potential use as an orally bioavailable drug. This property is particularly advantageous in drug delivery systems where prolonged efficacy is desired.
The structural versatility of 5-(difluoromethoxy)pyridin-3-amine hydrochloride also extends to its use in materials science. Recent advancements have explored its application as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable component in constructing MOFs with tailored porosity and functionality.
In conclusion, 5-(difluoromethoxy)pyridin-3-amine hydrochloride (CAS No 2089376-95-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application studies, position it as a key player in both academic research and industrial development. As ongoing research continues to uncover new potentials, this compound is poised to make significant contributions to the advancement of science and technology.
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